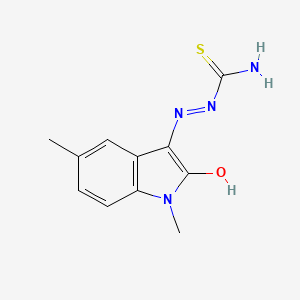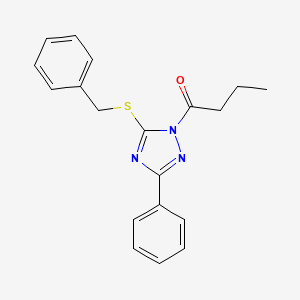
1,5-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a thiosemicarbazone derivative of indole-2,3-dione, which is a versatile scaffold for the design and synthesis of biologically active molecules.
Mécanisme D'action
The exact mechanism of action of 1,5-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting the activity of certain enzymes or proteins that are involved in the progression of various diseases. For example, the compound has been reported to inhibit the activity of ribonucleotide reductase, which is an enzyme that is essential for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce the replication of certain viruses. The compound has also been shown to modulate the immune system and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,5-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone in lab experiments is its versatility. The compound can be easily synthesized and modified to generate a wide range of analogs with different biological activities. However, one of the limitations of using this compound is its potential toxicity. Like many other chemical compounds, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 1,5-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone. One of the most promising areas of research is the development of analogs with improved biological activity and reduced toxicity. Another area of research is the investigation of the compound's potential use as a diagnostic agent for cancer and other diseases. Additionally, the compound's mechanism of action could be further elucidated through structural and biochemical studies. Finally, the compound's potential therapeutic applications could be explored in more depth through preclinical and clinical trials.
Méthodes De Synthèse
The synthesis of 1,5-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone has been reported in the literature. The most common method involves the reaction of 1,5-dimethyl-1H-indole-2,3-dione with thiosemicarbazide in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid. The reaction proceeds under reflux conditions for a few hours to yield the desired product in good yield and purity.
Applications De Recherche Scientifique
1,5-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities, including anticancer, antiviral, antibacterial, and antifungal activities. The compound has also been investigated for its potential use as a diagnostic agent for cancer and other diseases.
Propriétés
IUPAC Name |
(2-hydroxy-1,5-dimethylindol-3-yl)iminothiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-6-3-4-8-7(5-6)9(10(16)15(8)2)13-14-11(12)17/h3-5,16H,1-2H3,(H2,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEHBRCDFWCFJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2N=NC(=S)N)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-fluorophenyl)amino]-2-oxoethyl 5-chloro-2-methoxybenzoate](/img/structure/B5759749.png)
![2-[(2-chlorophenoxy)methyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5759770.png)
![N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5759776.png)
![2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5759780.png)

![isobutyl[bis(2-methylphenyl)]phosphine oxide](/img/structure/B5759791.png)

![methyl [(5-cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5759798.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B5759806.png)
![[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5759807.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-fluorophenyl)benzamide](/img/structure/B5759816.png)
![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide](/img/structure/B5759818.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,5-trimethylbenzamide](/img/structure/B5759837.png)
